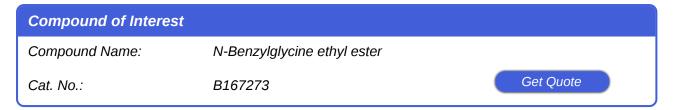


N-Benzylglycine Ethyl Ester: A Technical Guide for Synthetic Applications

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For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzylglycine ethyl ester, also known as ethyl 2-(benzylamino)acetate, is a pivotal secondary amine derivative of glycine. It serves as a crucial intermediate and building block in various synthetic applications, particularly within the pharmaceutical, agrochemical, and specialty chemical industries.[1][2][3] Its structural features—a reactive secondary amine, a readily hydrolyzable ethyl ester, and a benzyl protecting group—make it a versatile reagent for constructing more complex molecules. This guide provides an in-depth overview of its key characteristics, synthesis protocols, and applications, tailored for professionals in chemical research and development.

Physicochemical and Analytical Properties

The fundamental properties of **N-Benzylglycine ethyl ester** are summarized below. These characteristics are essential for designing synthetic routes, purification strategies, and for ensuring safe handling and storage.

Table 1: Physicochemical Properties of N-Benzylglycine Ethyl Ester



Property	Value	Reference(s)
CAS Number	6436-90-4	[4]
Molecular Formula	C11H15NO2	[4][5]
Molecular Weight	193.24 g/mol	[4][5]
Appearance	Colorless to light yellow liquid	[4][5]
Density	1.031 g/mL at 25 °C	[5]
Boiling Point	140-142 °C at 10 mmHg	[2]
	277 °C at 760 mmHg	[5]
Refractive Index	n20/D 1.506	[5]
Flash Point	113 °C (235.4 °F) - closed cup	
Solubility	Not miscible or difficult to mix in water. Soluble in organic solvents like ethanol and dichloromethane.	[2][6]

| Storage | 2-8 °C, under nitrogen |[5] |

Table 2: Analytical Specifications

Parameter	Value	Reference(s)
Assay (GC)	≥96.0% - 97%	
Key Synonyms	Ethyl (benzylamino)acetate, Ethyl N-benzylglycinate, Bzl- Gly-OEt	[4]

| Spectroscopic Data | IR and Mass Spectrometry (electron ionization) data available from NIST. [7][8] |

Synthesis of N-Benzylglycine Ethyl Ester



Several synthetic routes to **N-Benzylglycine ethyl ester** have been developed, with the choice of method often depending on starting material availability, cost, and desired yield. A common issue in synthesis is the formation of the N,N-dibenzylglycine ethyl ester byproduct, which can reduce the yield of the desired secondary amine.[1]

Common Synthetic Pathways

The synthesis of **N-Benzylglycine ethyl ester** typically involves the N-alkylation of a glycine ethyl ester precursor.

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Experimental Protocols

Protocol 1: Synthesis from Glycine Ethyl Ester Hydrochloride[1] This method is noted for its good yield (80.3%) and use of widely available starting materials.

- Preparation of Glycine Ethyl Ester Free Base:
 - Add 28.0 g of glycine ethyl ester hydrochloride, 20.0 g of triethylamine, and 200 ml of ethanol to a reaction flask.
 - Heat the mixture to reflux and maintain for 1 hour.
 - Cool the mixture, which will result in the precipitation of a white solid (triethylamine hydrochloride).
 - Filter the solid and collect the filtrate.
- N-Alkylation Reaction:
 - To the filtrate, add another 20.0 g of triethylamine.
 - Cool the mixture to a temperature range of 0-5°C.
 - Slowly add 27.8 g of benzyl chloride dropwise to the cooled mixture.



- After the addition is complete, raise the temperature to 40°C and allow the reaction to proceed for 4 hours.
- Work-up and Purification:
 - Upon completion, filter the reaction mixture.
 - Wash the filtrate with water until it is neutral.
 - Dry the solution with anhydrous magnesium sulfate and filter off the drying agent.
 - Distill the remaining residue under reduced pressure, collecting the fraction at 139-142°C (at 10 mmHg) to yield a pale yellow oily liquid (31.0 g, 80.3% yield).

Protocol 2: Synthesis from Benzylamine and Ethyl Bromoacetate[9] This route reports a very high yield of 97.7%.

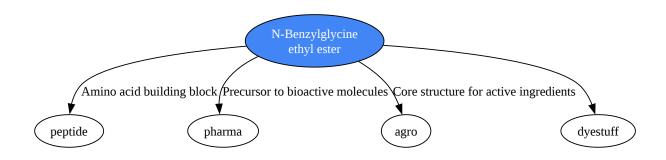
- Reaction Setup:
 - To a 1000 mL three-necked flask, add 43 g (0.4 mol) of benzylamine, 250 mL of dichloromethane, 45.6 g (0.2 mol) of benzyltriethylammonium chloride, and diisopropylethylamine (1.2 mol).
 - Stir the mixture at room temperature.
- Addition of Alkylating Agent:
 - Prepare a solution of 217.3 g (1.2 mol) of ethyl 2-bromoacetate in 150 mL of methylene chloride.
 - Add this solution dropwise to the reaction flask.
- Reaction and Work-up:
 - Maintain the reaction at 25-28°C for 4 hours.
 - After the reaction is complete, cool the solution to 0-5°C.



Filter the mixture and concentrate the filtrate under reduced pressure to obtain 75.5 g
 (97.7% yield) of a light brown oil.

Applications in Synthesis

N-Benzylglycine ethyl ester is a versatile building block due to its protected N-terminus and reactive ester group. Its primary application is in peptide synthesis and as a precursor for various pharmaceutical and agrochemical compounds.[2][5][6]



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Peptide Synthesis

The compound is suitable for solution-phase peptide synthesis. The secondary amine can be coupled with an N-protected amino acid to form a peptide bond. Subsequently, the ethyl ester can be hydrolyzed to a carboxylic acid for further chain elongation, or the benzyl group can be removed via hydrogenolysis to deprotect the amine.

Pharmaceutical and Agrochemical Intermediate

N-Benzylglycine ethyl ester is a precursor for a range of bioactive compounds.[6][10] It is used in the synthesis of:

- Human leukocyte elastase inhibitors for treating emphysema and rheumatoid arthritis.[5]
- Vascular soothing kinin antagonists.[5]
- The herbicide N-phosphine carboxymethyl Glycine.



• The pesticide 3-benzylsydnone.[5]

Its structure is also valuable for creating amino acid derivatives and peptide analogs, which can help enhance the solubility and bioavailability of active pharmaceutical ingredients (APIs).[10]

Reactivity and Handling Chemical Reactivity

- Ester Hydrolysis: The ethyl ester group is sensitive to strong acids or bases, which can lead to hydrolysis to form N-benzylglycine.[6]
- N-Deprotection: The N-benzyl group is a common protecting group for amines and can typically be removed under hydrogenolysis conditions (e.g., H₂, Pd/C).
- N-Alkylation/Acylation: The secondary amine is nucleophilic and can undergo further alkylation or acylation reactions. Care must be taken to avoid double benzylation during synthesis.[1]

Safe Handling and Storage

- Handling: Use in a well-ventilated area.[11] Wear appropriate personal protective equipment
 (PPE), including chemical safety goggles, gloves, and protective clothing.[5][11] Avoid
 contact with skin and eyes, and prevent inhalation or ingestion.[11]
- Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[11][12]
 Recommended storage temperature is between 2-8°C.[5]
- Fire Safety: **N-Benzylglycine ethyl ester** is a combustible liquid. In case of fire, use water spray, dry chemical, carbon dioxide, or chemical foam as extinguishing media.[11]

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